molecular formula C15H20O6 B12530663 tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate CAS No. 866082-46-4

tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate

Cat. No.: B12530663
CAS No.: 866082-46-4
M. Wt: 296.31 g/mol
InChI Key: VIJPROIYOQMXOT-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate is a synthetic benzoic acid derivative of significant interest in organic chemistry and pharmaceutical research. This compound serves as a valuable chemical intermediate and building block for the synthesis of more complex molecules. Its structure, featuring a benzoic acid core with tert-butyl ester, methoxy, and acetyloxy functional groups, makes it a versatile precursor for further chemical modifications. Researchers utilize this compound in the development of novel chemical entities, particularly in the fields of medicinal chemistry and materials science. The methoxy and acetyloxy substituents on the aromatic ring are characteristic of phenolic acid derivatives, a class of compounds known for a range of biological activities, including serving as intermediates for compounds with antibacterial and antioxidant properties. The tert-butyl ester group can enhance the lipophilicity of the molecule, which can be advantageous in modulating the pharmacokinetic properties of drug candidates. As a key intermediate, it can be used in the synthesis of more complex structures for screening as potential therapeutic agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

866082-46-4

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

tert-butyl 4-acetyloxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C15H20O6/c1-9(16)20-13-11(18-5)7-10(8-12(13)19-6)14(17)21-15(2,3)4/h7-8H,1-6H3

InChI Key

VIJPROIYOQMXOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C(=O)OC(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Direct Esterification of 4-Acetoxy-3,5-dimethoxybenzoic Acid

Reaction Overview

The most straightforward route involves esterifying 4-acetoxy-3,5-dimethoxybenzoic acid with tert-butanol under acidic or coupling conditions. This method leverages the commercial availability of the carboxylic acid precursor, which is synthesized via acetylation of 3,4,5-trihydroxybenzoic acid derivatives.

Acid-Catalyzed Esterification

In a typical procedure, 4-acetoxy-3,5-dimethoxybenzoic acid is refluxed with tert-butanol in the presence of concentrated sulfuric acid. The reaction proceeds via a Fischer esterification mechanism, with water removal enhancing yield.

Reaction Conditions

Parameter Value
Molar Ratio (Acid:Alcohol) 1:5
Catalyst H₂SO₄ (5 mol%)
Temperature 80–100°C
Duration 12–24 hours
Yield 65–75%
Coupling Agent-Mediated Esterification

For higher efficiency, carbodiimide-based coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed with DMAP (4-dimethylaminopyridine) as a catalyst. This method avoids harsh acidic conditions and is suitable for acid-sensitive substrates.

Example Protocol

  • Reagents : 4-Acetoxy-3,5-dimethoxybenzoic acid (1 eq), tert-butanol (3 eq), DCC (1.2 eq), DMAP (0.1 eq).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : Stir at 25°C for 6–12 hours.
  • Yield : 80–85%.

Multi-Step Synthesis via Protective Group Manipulation

Benzyl Protection and Sequential Functionalization

A patent (CN115417766B) outlines a scalable five-step synthesis starting from methyl 3,4,5-trihydroxybenzoate, avoiding expensive tert-butylation reagents:

Step 1: Benzyl Protection

Methyl 3,4,5-trihydroxybenzoate is treated with benzyl bromide in DMF using KOtBu as a base, selectively protecting one hydroxyl group.

  • Yield : 75%.
Step 2: Methylation

The dihydroxy intermediate undergoes methylation with methyl iodide and Cs₂CO₃, introducing methoxy groups at positions 3 and 5.

  • Yield : 85%.
Step 3: Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/MeOH/H₂O.

  • Yield : 90%.
Step 4: tert-Butyl Esterification

The carboxylic acid reacts with Boc anhydride in t-BuOH with DMAP, forming the tert-butyl ester.

  • Yield : 85%.
Step 5: Debenzylation

Catalytic hydrogenation (Pd/C, H₂, MeOH) removes the benzyl group, yielding the target compound.

  • Yield : 90%.

Overall Yield : ~44% (five-step sequence).

Industrial-Scale Continuous Flow Processes

Microreactor Technology

Continuous flow systems enhance efficiency for large-scale production. Key advantages include:

  • Precision : Controlled residence time minimizes side reactions.
  • Safety : Reduced handling of hazardous reagents (e.g., H₂SO₄).
  • Scalability : Throughput of 1–5 kg/day achievable with modular setups.

Representative Flow Conditions

Parameter Value
Reactor Type Tubular microreactor
Temperature 70–90°C
Residence Time 10–30 minutes
Catalyst Immobilized lipases or acids
Yield 78–82%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Scalability
Direct Esterification Short reaction sequence Requires pure acid precursor 65–85% Moderate
Multi-Step Synthesis Avoids costly reagents Lengthy (5 steps) ~44% High
Continuous Flow High throughput, safety Initial setup cost 78–82% Industrial

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve solubility in Boc anhydride reactions.
  • Tert-butanol serves as both solvent and reactant in esterification steps.

Catalytic Systems

  • DMAP accelerates acyl transfer in coupling reactions.
  • Pd/C (10% wt) enables efficient debenzylation under mild H₂ pressure.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under basic conditions.

Major Products:

    Oxidation: Formation of 4-formyl-3,5-dimethoxybenzoate or 4-carboxy-3,5-dimethoxybenzoate.

    Reduction: Formation of 4-(hydroxymethyl)-3,5-dimethoxybenzoate.

    Substitution: Formation of 4-(substituted)-3,5-dimethoxybenzoate derivatives.

Scientific Research Applications

tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with biological pathways. The methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to analogous benzoate derivatives, focusing on substituent positions, electronic effects, and functional groups. Below is a detailed analysis supported by research findings:

Substituent Position Effects: 3,5-Dimethoxy vs. 2,3- and 2,6-Dimethoxy Derivatives

Evidence from Cu(II) dimethoxybenzoate complexes () highlights the critical role of methoxy group positioning:

  • Solubility : 3,5-Dimethoxybenzoates exhibit the lowest solubility in water (10⁻⁵–10⁻² mol·dm⁻³), while 2,6-dimethoxybenzoates are the most soluble. This trend is attributed to inductive and steric effects: 3,5-substituents create symmetrical electron delocalization, reducing polarity, whereas 2,6-substituents disrupt conjugation, enhancing hydrophilicity .
  • Thermal Stability : Thermal decomposition pathways vary with substituent positions. For example:
    • 3,5-Dimethoxybenzoate: CuL₂·H₂O → CuL₂ → CuO (dehydration at lower temperatures, indicating outer-sphere water).
    • 2,6-Dimethoxybenzoate: CuL₂·2H₂O → CuL₂ → CuO (higher dehydration temperatures, suggesting stronger coordination).

These findings imply that tert-butyl 4-(acetyloxy)-3,5-dimethoxybenzoate may exhibit lower solubility and distinct thermal behavior compared to isomers with methoxy groups at 2,3 or 2,6 positions.

Functional Group Comparisons: Acetyloxy vs. Other Ester Groups

  • Acetyloxy (-OAc) vs. tert-Butoxycarbonyl (-Boc) : Acetyloxy groups are less sterically hindered than Boc-protected amines (e.g., 7d–f in ) but more electron-withdrawing. This could enhance electrophilic reactivity at the aromatic ring compared to Boc derivatives, which prioritize steric protection .
  • Methoxy (-OCH₃) vs. Piperazine Linkers : Piperazine-linked dimethoxybenzoates (e.g., 6t–6v in ) show altered pharmacokinetic properties due to increased polarity and hydrogen-bonding capacity, contrasting with the lipophilic tert-butyl group in the target compound.

Electronic and Magnetic Properties

Data Tables Summarizing Key Comparisons

Table 1: Solubility and Thermal Stability of Cu(II) Dimethoxybenzoates

Substituent Position Solubility (mol·dm⁻³) Dehydration Pathway Dehydration Temperature
3,5-Dimethoxy ~10⁻⁵ CuL₂·H₂O → CuL₂ → CuO Lower (outer-sphere H₂O)
2,3-Dimethoxy ~10⁻³ CuL₂·2H₂O → CuL₂·H₂O → CuL₂ → CuO Moderate
2,6-Dimethoxy ~10⁻² CuL₂·2H₂O → CuL₂ → CuO Higher (inner-sphere H₂O)

Data adapted from and .

Table 2: Functional Group Impact on Reactivity

Functional Group Electronic Effect Steric Effect Example Compound
Acetyloxy (-OAc) Electron-withdrawing Moderate This compound
tert-Butyl (-C(CH₃)₃) Electron-donating High tert-Butyl bromoacetate ()
Piperazine linker Polar, H-bonding Low Piperazine-1,4-diylbis(propane-3,1-diyl) bis(3,5-dimethoxybenzoate) (6t)

Biological Activity

tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure:

  • CAS No.: 866082-46-4
  • Molecular Formula: C15H20O6
  • Molecular Weight: 296.31 g/mol
  • IUPAC Name: tert-butyl 4-acetyloxy-3,5-dimethoxybenzoate

The synthesis of this compound typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with tert-butyl alcohol, followed by acetylation using acetic anhydride in the presence of a base such as pyridine. This reaction is usually conducted under reflux conditions to ensure complete conversion.

The biological activity of this compound is primarily attributed to its functional groups:

  • Acetyloxy Group: This group can hydrolyze to release acetic acid, which may modulate various biological pathways.
  • Methoxy Groups: These groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially influencing their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity:
    • The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects:
    • Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Enzyme Inhibition:
    • It has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways, including phospholipase A2, which is linked to phospholipidosis—a pathological condition characterized by the accumulation of phospholipids in lysosomes .

In Vitro Studies

A study investigated the effects of this compound on MDCK cells. The results indicated that the compound could modulate lysosomal phospholipase activity, suggesting a role in managing cellular lipid metabolism .

Comparative Analysis

When compared to similar compounds such as tert-butyl 4-hydroxy-3,5-dimethoxybenzoate and tert-butyl 4-(methoxycarbonyl)-3,5-dimethoxybenzoate, this compound exhibited unique reactivity due to the acetyloxy group. This distinct feature may enhance its biological interactions and functionalization possibilities in drug development.

Biological Activity Table

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionModulation of lysosomal phospholipase A2

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